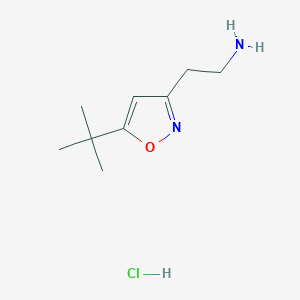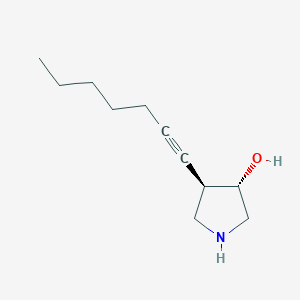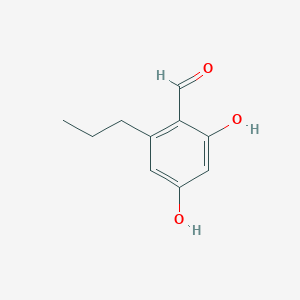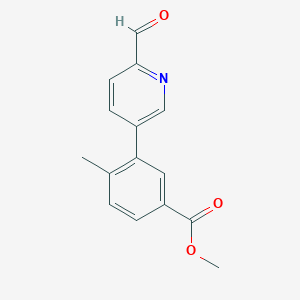
3,4-Dimethoxy-1-prolylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of “3,4-Dimethoxy-1-prolylpyrrolidine” involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxy-1-prolylpyrrolidine” is C11H20N2O3. The structure exhibits intermolecular hydrogen bonding of the type C-H···O .
Chemical Reactions Analysis
The chemical reactions of “3,4-Dimethoxy-1-prolylpyrrolidine” involve radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .
Physical And Chemical Properties Analysis
The molecular weight of “3,4-Dimethoxy-1-prolylpyrrolidine” is 228.29 g/mol. More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Electropolymerization and Oxidative Coupling
- Mechanism of Electropolymerization : A study investigated the electropolymerization of 3,4-diarylpyrrole derivatives, leading to insights on intramolecular oxidative coupling mechanisms. The research highlights the conditions necessary for polymerization and the stability factors influencing the process, providing a foundation for developing advanced polymeric materials with specific electrical and optical properties (Czichy et al., 2016).
Synthesis of Heterocyclic Compounds
- Synthesis of Indolyl-imines : Research on the reaction of dimethoxyindoles with secondary amides underlines a method for synthesizing 7-indolyl-pyrrolines, potentially applicable in pharmaceuticals and organic materials (Black et al., 1996).
- Development of Macrocyclic Antibiotics : The transformation of dimethoxymethyl-pyridine derivatives into thiazolyl-pyridine skeletons demonstrates a pathway for synthesizing compounds like the macrocyclic antibiotic GE 2270 A, indicating the role of such methodologies in drug development (Okumura et al., 1998).
Conductive and Magnetic Properties
- Conductive Polymers : A study on the synthesis and characterization of all-para-brominated oligo(N-phenyl-m-aniline)s explores their conductive and magnetic states, pertinent to the development of electronic and spintronic devices (Ito et al., 2002).
Antioxidant Activity and Chemical Stability
- Antioxidant Properties : Research on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlights their antioxidant properties, relevant for applications in health and materials science to mitigate oxidative stress (Wijtmans et al., 2004).
Applications in Non-aqueous Redox Flow Batteries
- Catholyte Materials for Energy Storage : The development of annulated dialkoxybenzenes as catholyte materials for non-aqueous redox flow batteries showcases the importance of chemical modifications for achieving high chemical stability and efficiency in energy storage solutions (Zhang et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 3,4-dimethoxy-1-prolylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of bioactive effects .
Action Environment
It’s known that the physicochemical properties of pyrrolidine derivatives can be influenced by various factors .
properties
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-15-9-6-13(7-10(9)16-2)11(14)8-4-3-5-12-8/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMHALVDYCIWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)

![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)





![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)
